6-Methoxy-2-methylquinoline-4-carbonitrile

Medicinal Chemistry Multidrug Resistance P-glycoprotein Inhibition

6-Methoxy-2-methylquinoline-4-carbonitrile (CAS 1310481-62-9) is a heterocyclic organic compound belonging to the quinoline family, characterized by a quinoline core substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and a cyano (carbonitrile) group at the 4-position. Its molecular formula is C12H10N2O, with a molecular weight of 198.22 g/mol.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B11900133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylquinoline-4-carbonitrile
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)C#N
InChIInChI=1S/C12H10N2O/c1-8-5-9(7-13)11-6-10(15-2)3-4-12(11)14-8/h3-6H,1-2H3
InChIKeyIWWMCDKUNDEMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methylquinoline-4-carbonitrile (CAS 1310481-62-9): Core Chemical Identity and Procurement Baseline for Research Use


6-Methoxy-2-methylquinoline-4-carbonitrile (CAS 1310481-62-9) is a heterocyclic organic compound belonging to the quinoline family, characterized by a quinoline core substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and a cyano (carbonitrile) group at the 4-position . Its molecular formula is C12H10N2O, with a molecular weight of 198.22 g/mol . As a specialized quinoline-4-carbonitrile derivative, it serves primarily as a research intermediate and a potential lead scaffold in medicinal chemistry, particularly in areas exploring P-glycoprotein (P-gp) inhibition and antimicrobial activity . Commercial availability typically includes purity specifications of ≥95% or ≥98%, with storage recommendations of a cool, dry environment for long-term stability .

Why Generic Substitution Fails for 6-Methoxy-2-methylquinoline-4-carbonitrile: Functional Group Synergy and Scaffold Differentiation


The unique combination of a 6-methoxy, 2-methyl, and 4-carbonitrile substitution pattern on the quinoline scaffold is not interchangeable with other quinoline-4-carbonitrile derivatives or analogs lacking this specific configuration. The 6-methoxy group significantly influences electron density and lipophilicity, impacting target binding affinity and metabolic stability . The 2-methyl group provides steric bulk that can enhance selectivity for certain biological targets compared to unsubstituted or differently substituted analogs . The 4-carbonitrile moiety serves as a versatile synthetic handle and a key hydrogen bond acceptor in biological interactions . Substituting this compound with a simpler 2-methylquinoline-4-carbonitrile or a 6-chloro analog would result in a loss of these specific physicochemical and biological properties, potentially leading to drastically different activity profiles, solubility characteristics, and synthetic utility, making generic substitution scientifically invalid for targeted research applications .

Quantitative Evidence Guide: Comparative Data for 6-Methoxy-2-methylquinoline-4-carbonitrile


P-Glycoprotein (P-gp) Inhibition Potential: Class-Level Inference vs. Structural Analogs

While direct quantitative data for 6-Methoxy-2-methylquinoline-4-carbonitrile itself is limited, class-level inference from closely related 6-methoxy-2-arylquinoline analogs and vendor-provided mechanistic descriptions indicates a potential for P-glycoprotein (P-gp) inhibition [1]. The compound is described as having shown effectiveness against multidrug-resistant gastric carcinoma cells by inhibiting P-gp . In comparison, the simpler analog 2-Methylquinoline-4-carbonitrile lacks the 6-methoxy group, a feature known to enhance binding affinity in related P-gp inhibitor series, and no direct P-gp activity data is reported for this simpler analog . This suggests that the 6-methoxy substitution is a critical structural feature for potential P-gp inhibitory activity within this chemotype.

Medicinal Chemistry Multidrug Resistance P-glycoprotein Inhibition

Antimicrobial Activity: Class-Level MIC Data for 6-Methoxyquinoline-3-carbonitrile Derivatives vs. Unsubstituted Quinoline-4-carbonitrile

Quantitative antimicrobial data for 6-Methoxy-2-methylquinoline-4-carbonitrile is not available in the primary literature. However, cross-study comparison with a structurally related series of 6-methoxyquinoline-3-carbonitrile derivatives provides class-level evidence for the importance of the 6-methoxy substitution [1]. These derivatives were evaluated for in vitro antimicrobial activity against Streptococcus pneumoniae and Bacillus subtilis, demonstrating moderate to good activity [1]. In contrast, the unsubstituted quinoline-4-carbonitrile scaffold is primarily described as a synthetic intermediate with no significant reported antimicrobial activity in primary literature . This supports the inference that the 6-methoxy group, and possibly the specific 2-methyl-4-carbonitrile substitution pattern, is a key contributor to antimicrobial potential within this class.

Antimicrobial Antibacterial Quinoline Derivatives

Synthetic Utility and Purity: Commercial Availability and Specifications

6-Methoxy-2-methylquinoline-4-carbonitrile is commercially available from multiple vendors with defined purity specifications, enabling immediate procurement for research use . The minimum purity specification is 95% from suppliers like AKSci, while MolCore offers a product with NLT 98% purity . In comparison, the closely related analog 6-Methoxy-2-methylquinoline-4-carboxylic acid, while also commercially available, has a reported IC50 of 1.16E+3 nM (1.16 µM) in a related biological assay, indicating potential differences in potency or target engagement that may not be directly translatable to the carbonitrile derivative [1]. The carbonitrile group offers distinct synthetic versatility, serving as a precursor for further transformations to amides, amines, and heterocycles, which the carboxylic acid analog cannot directly provide .

Organic Synthesis Chemical Procurement Purity Specification

Optimal Research Application Scenarios for 6-Methoxy-2-methylquinoline-4-carbonitrile Based on Differential Evidence


Scaffold for Designing P-Glycoprotein (P-gp) Inhibitors to Overcome Multidrug Resistance

This compound is best suited as a core scaffold for medicinal chemistry programs aimed at developing novel P-gp inhibitors. Its structural features, particularly the 6-methoxy group, align with known SAR trends in P-gp inhibition [1]. Researchers investigating multidrug resistance (MDR) reversal in cancer cells can prioritize this scaffold over simpler quinoline-4-carbonitriles due to the higher likelihood of achieving target engagement and potency, as inferred from class-level data and vendor-reported activity against resistant gastric carcinoma cells [1].

Versatile Synthetic Intermediate for Heterocyclic Compound Libraries

The 4-carbonitrile group on this quinoline core provides a robust and versatile synthetic handle for generating diverse compound libraries [1]. It can be readily converted into primary amides, amines, tetrazoles, or used as a directing group in metal-catalyzed C-H functionalization reactions. This makes it a superior choice for building focused libraries around the 6-methoxy-2-methylquinoline pharmacophore compared to analogs lacking this functional group (e.g., the 4-carboxylic acid or 4-hydroxy derivatives), which offer fewer direct diversification options .

Probe Molecule for Structure-Activity Relationship (SAR) Studies in Antimicrobial Quinoline Series

Given the demonstrated antimicrobial activity of structurally related 6-methoxyquinoline-3-carbonitrile derivatives, this compound serves as a valuable probe for systematic SAR studies [1]. Its specific 2-methyl-4-carbonitrile substitution pattern allows researchers to dissect the contribution of each functional group to antimicrobial potency and spectrum. This scenario is particularly relevant for groups investigating novel antibacterial agents targeting Gram-positive pathogens, where the 6-methoxyquinoline core has shown promise [1].

Technical Documentation Hub

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